![molecular formula C44H47N3O13S4 B1459257 Trisulfo-Cy5.5-Alkyne CAS No. 2055046-12-1](/img/structure/B1459257.png)
Trisulfo-Cy5.5-Alkyne
Overview
Description
Trisulfo-Cy5.5-Alkyne is a near-infrared (NIR) fluorescent dye . It is a click chemistry reagent equipped with an azide group that engages in copper-catalyzed Click Chemistry reactions . It is a cyanine5.5 linker with an attached alkyne group .
Synthesis Analysis
The alkyne moiety of Trisulfo-Cy5.5-Alkyne can participate in copper-catalyzed Click Chemistry reactions with azides . The preparation method for in vivo formulation involves taking 50 μL DMSO main solution, adding 300 μL PEG300, mixing until clear, then adding 50 μL Tween 80, mixing until clear, and finally adding 600 μL ddH2O, mixing until clear .Molecular Structure Analysis
The chemical formula of Trisulfo-Cy5.5-Alkyne is C37H45N3O10S3 . It has an exact mass of 787.23 and a molecular weight of 787.960 . The elemental analysis shows C, 56.40; H, 5.76; N, 5.33; O, 20.30; S, 12.21 .Chemical Reactions Analysis
Trisulfo-Cy5.5-Alkyne can participate in copper-catalyzed Click Chemistry reactions . The alkyne moiety can participate in these reactions with azides .Physical And Chemical Properties Analysis
Trisulfo-Cy5.5-Alkyne is a cyanine5.5 linker with an attached alkyne group . Cyanine5.5 has excitation and emission wavelengths at 673/707 nm .Scientific Research Applications
Biomedical Imaging
Trisulfo-Cy5.5-Alkyne is extensively used in biomedical imaging due to its near-infrared (NIR) fluorescence properties, which allow for deep tissue penetration and high signal-to-noise ratio. This makes it invaluable for precision imaging of tumors and single-cell imaging of specific cells. Its excitation and emission wavelengths at 673/707 nm are optimal for minimizing background interference from biological tissues.
Drug Metabolism Studies
In pharmacokinetics, Trisulfo-Cy5.5-Alkyne can be used to label drugs to study their metabolism within the body . The fluorescent properties of the dye facilitate the tracking of drug distribution and accumulation in real-time, providing insights into the drug’s therapeutic and toxicological profiles.
Molecular Biology
The alkyne group of Trisulfo-Cy5.5-Alkyne can participate in copper-catalyzed Click Chemistry reactions with azides . This property is particularly useful in molecular biology for the labeling of biomolecules, enabling the study of molecular interactions and functions within cells.
Fluorescent Probes Development
Researchers utilize Trisulfo-Cy5.5-Alkyne in the development of new fluorescent probes . By studying its molecular characteristics, such as non-covalent interactions and spectral properties, scientists can design probes with improved fluorescence efficiency and stability.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-8-sulfobenzo[e]indol-3-ium-6-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H47N3O13S4/c1-7-22-45-40(48)17-13-10-14-23-47-35-21-19-31-33(25-29(62(52,53)54)27-37(31)64(58,59)60)42(35)44(5,6)39(47)16-12-9-11-15-38-43(3,4)41-32-24-28(61(49,50)51)26-36(63(55,56)57)30(32)18-20-34(41)46(38)8-2/h1,9,11-12,15-16,18-21,24-27H,8,10,13-14,17,22-23H2,2-6H3,(H4-,45,48,49,50,51,52,53,54,55,56,57,58,59,60) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXCITITVUDFJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCC#C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCC#C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H47N3O13S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trisulfo-Cy5.5-Alkyne |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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